4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is characterized by a fused pyrazole and pyrimidine ring structure, which contributes to its diverse biological activities. The presence of the methoxy and methyl groups enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
The compound can be found in various chemical databases, such as PubChem, where it is cataloged under the identifier CID 12830523. It is synthesized through specific organic reactions involving pyrazole and pyrimidine derivatives, which are commonly explored in drug discovery.
4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine is classified as a heterocyclic aromatic compound. Its structure allows it to interact with biological targets, particularly in cancer therapy and other pharmacological applications.
The synthesis of 4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine typically involves several key steps:
Technical details regarding reaction conditions, such as temperature and solvent choice, play a crucial role in optimizing yields and purity of the final product .
The molecular formula of 4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine is . Its structure features a fused ring system composed of a pyrazole and pyrimidine ring, with substituents at specific positions:
4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine can participate in various chemical reactions due to its functional groups:
Technical details about these reactions include reaction conditions such as temperature, solvent systems, and catalysts used .
The mechanism of action for 4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine primarily involves its interaction with specific biological targets:
Studies indicate that compounds within this class exhibit IC50 values ranging from low micromolar concentrations against various cancer cell lines .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the identity and purity of synthesized compounds.
4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine has significant applications in medicinal chemistry:
Pyrazolo[3,4-d]pyrimidine derivatives demonstrate broad-spectrum kinase inhibitory activity, targeting critical oncogenic drivers such as:
The 4-methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine core contributes to these activities through:
Position | Substituent | Target Kinase(s) | Biological Effect |
---|---|---|---|
C4 | Methoxy | CDK2/cyclin A2 | Moderate inhibition; enhances solubility [7] |
C4 | Arylaminohydrazide | EGFRT790M/HER2 | Dual inhibition; overcomes resistance [8] |
N7 | Methyl | c-Src | Stabilizes hydrophobic pocket binding [9] |
C6 | Glycosyl-thio | CDK2 | IC50 = 0.057 µM; superior to sorafenib [7] |
Derivatives like Si306 (a C4-aniline analog) exhibit nanomolar potency against c-Src (IC50 = 0.13 µM), suppressing glioblastoma invasion in vivo by inhibiting FAK/EGFR phosphorylation [9]. Similarly, thioglycoside-functionalized analogs demonstrate low nM cytotoxicity against colorectal (HCT-116) and breast (MCF-7) cancer lines, correlating with CDK2 inhibition (IC50 = 0.057 µM) [7]. Dual EGFRT790M/HER2 inhibitors incorporating this scaffold overcome T790M-mediated resistance in non-small cell lung cancer by targeting Cys797 residues while maintaining HER2 activity [8].
The synthesis of 4-methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine typically originates from cyclocondensation of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile with formamide derivatives, followed by O-methylation [3] [7]. Historically, it served as a precursor for chloro- or hydrazino-pyrazolopyrimidines used in:
Year | Development | Significance |
---|---|---|
2011 | Discovery of pyrazolo[3,4-d]pyrimidine as c-Src inhibitor (e.g., compound 7) | Validated scaffold for neuroblastoma therapy [9] |
2019 | Anti-inflammatory pyrazolo[3,4-d]pyrimidines targeting p38α MAPK | Expanded applications beyond oncology [3] |
2022 | CDK2 inhibitors (e.g., compound 14) with IC50 = 0.057 µM | Demonstrated efficacy in HCT-116 xenografts [7] |
2023 | Dual EGFRT790M/HER2 inhibitors (e.g., 6q) | Addressed kinase gatekeeper mutations [8] |
Pharmacologically, the 4-methoxy group enhances metabolic stability by reducing oxidative demethylation susceptibility compared to 4-chloro analogs. However, its moderate kinase affinity (IC50 > 1 µM for CDK2) limits direct therapeutic use, positioning it primarily as a synthetic building block for advanced analogs [7] [9]. Recent applications include prodrug strategies (e.g., gold nanoparticle conjugates) to improve bioavailability of derivatives like Si306 in glioblastoma models [9].
4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine shares structural homology with purine-based kinase inhibitors but differs in binding specificity and ADME profiles:
Table 3: Comparative Kinase Inhibition Profiles
Compound | Core Structure | Key Targets (IC50) | ADME Advantages |
---|---|---|---|
4-Methoxy-7-methyl derivative | Pyrazolo[3,4-d]pyrimidine | CDK2: >1 µM (weak) | Enhanced metabolic stability; LogP = 0.37 [10] |
Dinaciclib | Pyrazolo[1,5-a]pyrimidine | CDK2: 1 nM | Clinical efficacy but high toxicity [7] |
Rociletinib | Pyrimidine-4-amine | EGFRT790M: 20 nM | Withdrawn due to hyperglycemia [8] |
Si306 | C4-(3-chloro-4-hydroxyphenyl) analog | c-Src: 0.13 µM | Aqueous solubility = 6.47 µg/mL; in vivo anti-glioblastoma activity [9] |
Bioisosteric Efficiency: Unlike quinazoline-based EGFR inhibitors (e.g., erlotinib), the pyrazolo[3,4-d]pyrimidine core enables selective hinge-region interactions with fewer off-target effects. However, 4-methoxy substitution reduces ATP-pocket affinity compared to 4-anilino derivatives (e.g., in compound 6q, EGFRT790M IC50 = 0.3 µM) [8].
Compound Name | Structure | Primary Application |
---|---|---|
4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine | Base scaffold | Kinase inhibitor intermediate |
Si306 | 4-(3-Chloro-4-hydroxyphenyl) derivative | c-Src inhibitor for glioblastoma |
Dinaciclib | Pyrazolo[1,5-a]pyrimidine | CDK2 inhibitor |
Compound 6q | Dual EGFRT790M/HER2 inhibitor | Anticancer/anticonvulsant hybrid |
Compound 14 | Thioglycoside analog | CDK2 inhibitor (IC50 = 0.057 µM) |
This comparative analysis underscores that while 4-methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine itself exhibits modest kinase affinity, strategic modifications at C4 and C6 unlock potent, multitargeted inhibitors with clinical translational potential [4] [7] [9].
CAS No.: 7196-09-0
CAS No.: 541-25-3
CAS No.: 574-77-6
CAS No.: 21416-14-8
CAS No.:
CAS No.: